Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate
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Overview
Description
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate is a compound that belongs to the group of natural compounds. It has been shown to have an inhibitory effect on the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are responsible for many infectious diseases .
Preparation Methods
The synthesis of Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate typically involves the reaction of 4-bromothiophenol with methyl 3-bromomethylbenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Scientific Research Applications
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial growth inhibition.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate can be compared with similar compounds such as:
Methyl 4-(4-bromophenyl)benzoate: This compound has a similar structure but lacks the thioether linkage, which may result in different chemical and biological properties.
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of the thioether linkage, which can affect its reactivity and applications.
This compound is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUMHZKTLNPVBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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